N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H21BrFN5O2S and its molecular weight is 554.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole moiety and subsequent modifications to introduce the bromophenyl and fluorobenzamide groups. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study focused on various 1,2,4-triazole derivatives, including those similar to our compound, highlighted their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The method of serial dilutions was used to assess their antimicrobial potency, revealing that certain derivatives showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
IIf | Staphylococcus aureus | 8 |
IIh | Escherichia coli | 16 |
IIj | Pseudomonas aeruginosa | 32 |
IIk | Candida albicans | 4 |
Antifungal Activity
The antifungal activity of this compound has also been explored. In vitro studies indicate that triazole compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. The compound demonstrated significant antifungal activity against various strains, suggesting its potential as a therapeutic agent .
Actoprotective Activity
Beyond antimicrobial and antifungal properties, research has investigated the actoprotective effects of similar triazole derivatives. These compounds have shown promise in reducing fatigue and enhancing physical performance in animal models. The actoprotective activity was assessed through forced swimming tests in rats, revealing that specific structural modifications can enhance these effects .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives. Studies indicate that substituents on the phenyl ring significantly influence antimicrobial and antifungal activities. For example, the presence of bromine at specific positions enhances activity compared to unsubstituted analogs .
Table 2: Structure-Activity Relationship Observations
Substituent | Effect on Activity |
---|---|
Bromine (Br) | Increased antimicrobial potency |
Fluorine (F) | Moderate effect on antifungal activity |
Methyl (CH₃) | Variable impact depending on position |
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrFN5O2S/c1-16-5-4-6-18(13-16)29-23(33)15-35-25-31-30-22(32(25)19-11-9-17(26)10-12-19)14-28-24(34)20-7-2-3-8-21(20)27/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBVVESYXCIZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.